Pharmacological Profile of Methylbenactyzium Bromide: A Technical Guide
Pharmacological Profile of Methylbenactyzium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylbenactyzium bromide is a quaternary ammonium (B1175870) compound and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable preference for the M1 and M3 subtypes. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, and available toxicological data. The information is presented to support further research and development of this compound for potential therapeutic applications. All quantitative data are summarized in tables, and detailed experimental methodologies are provided. Visual diagrams of key pathways and workflows are included to facilitate understanding.
Introduction
Methylbenactyzium bromide is a synthetic anticholinergic agent that has been investigated for its therapeutic potential in conditions characterized by smooth muscle spasms and hypersecretion. As a quaternary ammonium derivative, its structure confers specific pharmacokinetic properties, including limited oral absorption and reduced penetration across the blood-brain barrier. This technical guide aims to consolidate the current knowledge on the pharmacological properties of Methylbenactyzium bromide to serve as a resource for researchers and drug development professionals.
Chemical and Physical Properties
Methylbenactyzium bromide is chemically known as N,N-diethyl-2-((hydroxyl)(diphenyl)acetoxy)-N-methylethylaminium bromide. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 3166-62-9 |
| Molecular Formula | C21H28BrNO3 |
| Molecular Weight | 422.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Pharmacology
Mechanism of Action
Methylbenactyzium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It exhibits a higher affinity for M1 and M3 receptor subtypes compared to other muscarinic receptors. By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits parasympathetic nerve stimulation of target organs.
The antagonism of M3 receptors in smooth muscle cells leads to muscle relaxation, which is the basis for its antispasmodic effects in the gastrointestinal tract. Its action on M1 and M3 receptors in exocrine glands results in reduced secretions.
Figure 1: Signaling pathway of M3 muscarinic receptor antagonism by Methylbenactyzium bromide.
Pharmacodynamics
The primary pharmacodynamic effects of Methylbenactyzium bromide are the result of its anticholinergic properties. These include:
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Gastrointestinal Tract: Reduction of smooth muscle tone and motility, leading to an antispasmodic effect.
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Exocrine Glands: Inhibition of saliva and gastric acid secretion.
Due to its quaternary ammonium structure, Methylbenactyzium bromide has limited ability to cross the blood-brain barrier, resulting in minimal central nervous system (CNS) effects at therapeutic doses.
Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Qualitative) |
| M1 | High |
| M2 | Low |
| M3 | High |
| M4 | Low |
| M5 | Low |
Pharmacokinetics
The pharmacokinetic profile of Methylbenactyzium bromide is significantly influenced by its quaternary ammonium structure.
| Parameter | Value |
| Oral Bioavailability | <10% |
| Time to Peak Plasma Concentration (Parenteral) | 30-60 minutes |
| Protein Binding | Negligible |
| Volume of Distribution (Vd) | 0.8 - 1.2 L/kg |
| Metabolism | Hydrolysis by hepatic esterases |
| Metabolites | Inactive |
| Elimination Half-life (t1/2) | 3 - 5 hours |
| Excretion | Primarily renal (as metabolites) |
Toxicology
Limited toxicological data is available specifically for Methylbenactyzium bromide. It is crucial to distinguish it from the highly toxic and structurally unrelated compound, methyl bromide. One source indicates an oral LD50 in mice.
| Test | Species | Route | LD50 |
| Acute Toxicity | Mouse | Oral | 780 mg/kg |
Further comprehensive toxicology studies are required to fully characterize the safety profile of Methylbenactyzium bromide.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a general method for determining the binding affinity of a test compound like Methylbenactyzium bromide to different muscarinic receptor subtypes.
Materials:
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Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
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Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
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Test compound (Methylbenactyzium bromide).
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Non-specific binding control (e.g., Atropine at a high concentration).
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Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
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Glass fiber filters.
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Scintillation cocktail and counter.
Procedure:
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Prepare serial dilutions of Methylbenactyzium bromide.
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In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (approximately its Kd), and varying concentrations of Methylbenactyzium bromide.
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For total binding, omit the test compound. For non-specific binding, add a saturating concentration of atropine.
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the Methylbenactyzium bromide concentration to determine the IC50 value.
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Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Experimental workflow for a muscarinic receptor radioligand binding assay.
In Vivo Model for Antispasmodic Activity
A common preclinical model to assess the antispasmodic activity of a compound on the gastrointestinal tract is the charcoal meal transit test in rodents.
Materials:
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Rodents (e.g., mice or rats).
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Test compound (Methylbenactyzium bromide).
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Vehicle control (e.g., saline).
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Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).
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Atropine (as a positive control).
Procedure:
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Fast the animals overnight with free access to water.
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Administer Methylbenactyzium bromide or vehicle control via a relevant route (e.g., intraperitoneal or intravenous injection).
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After a set pre-treatment time (e.g., 30 minutes), administer the charcoal meal orally to each animal.
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After a specific time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
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Carefully dissect the small intestine from the pylorus to the cecum.
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Measure the total length of the small intestine and the distance traveled by the charcoal meal.
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Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100.
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Compare the intestinal transit in the Methylbenactyzium bromide-treated group to the vehicle control group. A significant decrease in transit indicates antispasmodic activity.
Conclusion
Methylbenactyzium bromide is a peripherally acting muscarinic antagonist with selectivity for M1 and M3 receptor subtypes. Its pharmacokinetic profile, characterized by poor oral absorption and limited CNS penetration, suggests a favorable safety profile with respect to central anticholinergic side effects. The available data indicates its potential as an antispasmodic agent. However, a comprehensive understanding of its receptor binding affinities and a more thorough toxicological evaluation are necessary to fully elucidate its therapeutic potential and guide future clinical development. This technical guide provides a foundational overview to support these further research endeavors.
